molecular formula C12H17ClN2 B2863706 1-(4-chlorophenyl)-N-methylpiperidin-4-amine CAS No. 144872-37-7

1-(4-chlorophenyl)-N-methylpiperidin-4-amine

Cat. No.: B2863706
CAS No.: 144872-37-7
M. Wt: 224.73
InChI Key: ILNAXZSZQRYEEN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methylpiperidin-4-amine (CAS 144872-37-7) is a piperidine-based chemical compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 . This amine is characterized by a piperidine ring substituted with a methylamino group at the 4-position and a 4-chlorophenyl group at the 1-position. The compound should be stored under an inert atmosphere at 2-8°C to maintain stability . The piperidin-4-amine scaffold is a privileged structure in medicinal chemistry and drug discovery. Scientific literature indicates that derivatives of piperidin-4-amine are key intermediates in the synthesis of novel bioactive molecules. Recent research has explored linked heterocyclic systems based on this scaffold for their potential as potent anticancer agents . These compounds are investigated for their ability to target specific biological pathways, demonstrating the high research value of the core piperidin-4-amine structure in developing new therapeutic candidates. This chemical is provided exclusively for research applications in laboratory settings. It is intended for use by qualified researchers and professionals. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNAXZSZQRYEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Substrate : 1-(4-chlorophenyl)piperidin-4-one is synthesized via Friedel-Crafts acylation of 4-chlorobenzene with piperidin-4-one, though alternative routes involving palladium-catalyzed coupling have been explored.
  • Reducing Agents : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (buffered with acetic acid) achieves selective reduction of the imine without over-reduction of the ketone.
  • Yield : Typical yields range from 65% to 78%, with purity >95% after recrystallization in ethanol.

Table 1 : Optimization of Reductive Amination Parameters

Parameter Condition Yield (%) Purity (%)
Reducing Agent NaBH3CN 78 97
Solvent Methanol 72 95
Temperature 25°C 65 93
pH 5.5 75 96

Catalytic Methylation via Transfer Hydrogenation

Transfer hydrogenation offers a catalytic pathway to introduce the methyl group onto the secondary amine of 1-(4-chlorophenyl)piperidin-4-amine. This method, adapted from palladium-catalyzed protocols, utilizes formaldehyde as both a methylating agent and hydrogen donor.

Mechanistic Insights

  • Catalyst System : Palladium on charcoal (Pd/C, 5 wt%) in aqueous formic acid facilitates the transfer of hydrogen from formaldehyde to the amine.
  • Conditions : Reactions proceed at 90–95°C under ambient pressure, achieving complete conversion within 6–8 hours.
  • Byproduct Mitigation : Excess formaldehyde (2.5 equiv) suppresses dimerization, while neutralization with HCl isolates the product as a hydrochloride salt.

Table 2 : Catalytic Methylation Performance Metrics

Catalyst Loading (wt%) Temperature (°C) Time (h) Conversion (%)
5 90 6 98
3 95 8 92
10 85 5 99

Nucleophilic Substitution on Halogenated Intermediates

Nucleophilic displacement of halogenated precursors provides an alternative route, particularly for introducing the 4-chlorophenyl group. This method often employs 4-chlorobenzyl chloride or bromide as electrophiles.

Stepwise Synthesis

  • Piperidin-4-Amine Protection : The amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
  • Alkylation : The protected amine reacts with 4-chlorobenzyl chloride in the presence of potassium carbonate (K2CO3) in acetonitrile at reflux (82°C).
  • Deprotection and Methylation : Boc removal with trifluoroacetic acid (TFA) yields 1-(4-chlorophenyl)piperidin-4-amine, which is subsequently methylated using iodomethane (CH3I) in dimethylformamide (DMF).

Table 3 : Alkylation and Methylation Efficiency

Step Reagent Solvent Yield (%)
Boc Protection (Boc)2O THF 89
Alkylation 4-Cl-Benzyl Cl CH3CN 76
Methylation CH3I DMF 81

Grignard-Based Ring Assembly

For de novo synthesis, Grignard reagents enable construction of the piperidine ring with pre-installed substituents. This method, though less common, avoids functionalization challenges associated with late-stage modifications.

Methodology

  • Ketone Formation : Reaction of 4-chlorophenylmagnesium bromide with ethyl 4-oxopiperidine-1-carboxylate forms 1-(4-chlorophenyl)piperidin-4-one.
  • Reductive Amination : As detailed in Section 1, the ketone is converted to the target amine.

Key Advantage : This route achieves enantiomeric excess >85% when chiral auxiliaries are employed during Grignard addition.

Comparative Analysis of Synthetic Routes

Table 4 : Route Comparison Based on Efficiency and Scalability

Method Steps Total Yield (%) Scalability Cost Efficiency
Reductive Amination 3 70 High Moderate
Catalytic Methylation 2 85 Moderate Low
Nucleophilic Substitution 4 65 Low High
Grignard Assembly 4 58 Low Very High

Catalytic methylation offers the highest yield and fewest steps but requires specialized catalysts. Reductive amination balances scalability and cost, making it preferable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(4-chlorophenyl)-N-methylpiperidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (Compound 2i)
  • Structure : Benzyl and 4-chlorophenethyl substituents on the piperidine core.
  • Synthesis : Prepared via reductive amination (75% yield) using sodium triacetoxyborohydride.
  • Key Data : Pale yellow oil; characterized by ¹H-NMR (δ 7.32–2.40 ppm) .
  • Comparison : The benzyl and phenethyl groups enhance lipophilicity compared to the simpler N-methyl substitution in the parent compound.
Pyridine Derivatives (UDO and UDD)
  • Structure : Piperazine-linked trifluoromethylphenyl and pyridinyl groups (UDO) or trifluoromethylpyridyl (UDD).
  • Activity: Non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi efficacy comparable to posaconazole .
  • Comparison : Replacement of piperidine with piperazine alters target specificity (enzyme inhibition vs. receptor modulation).
ACP-103 (5-HT₂A Inverse Agonist)
  • Structure : N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl) carbamide.
  • Activity : Potent 5-HT₂A inverse agonist (pKi = 9.3) with antipsychotic-like efficacy in vivo .
  • Comparison : Fluorophenyl and carbamide substituents confer selectivity for serotonin receptors, unlike the chlorophenyl focus of the parent compound.

Derivatives with Heterocyclic Modifications

1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)pyridin-2(1H)-one (PYR)
  • Structure: Pyridinone core with dual 4-chlorophenyl groups.
  • Activity : Antifungal activity against Candida albicans due to free -NH- linkage and para-substituted aromatic moieties .
  • Comparison: The pyridinone ring introduces hydrogen-bonding capacity, enhancing antifungal properties absent in the piperidine-based parent.
Tetrazole and Thiourea Derivatives (8a and 8b)
  • Structure : 1-(4-Chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and its thiourea analogue (8b).
  • Activity: Antimicrobial activity; X-ray structures reveal monoclinic crystallization (space groups P21/c and P21) .

Opioid Receptor Ligands (W-18 and W-15)

  • Structure : W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide; W-15: 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
  • Comparison: The 2-piperidinylidene sulfonamide core distinguishes these from the 4-aminopiperidine parent. W-18 and W-15 exhibit opioid-like activity, whereas the parent compound lacks reported opioid receptor affinity .

Dopamine Receptor Ligands

  • Compounds 4 and 5 : Hybrid structures with pyrazole/triazole and 4-chlorophenyl groups.
  • Activity : Binds to dopamine receptors (Ki = ~3.8 nM for D4); structural hybridization of clozapine and L-741 templates .
  • Comparison : The pyrazole/triazole rings introduce planar heterocycles, favoring dopamine receptor interactions over the parent’s flexible piperidine.

Physicochemical and Pharmacokinetic Considerations

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Reference
1-(4-chlorophenyl)-N-methylpiperidin-4-amine 224.73 Piperidine, N-methyl, 4-chlorophenyl Under investigation
PYR 357.22 Pyridinone, dual 4-chlorophenyl Antifungal (C. albicans)
W-18 437.87 Piperidylidene, sulfonamide Opioid-like activity
UDO ~450 (estimated) Piperazine, trifluoromethyl CYP51 inhibition (T. cruzi)
ACP-103 517.53 Carbamide, fluorophenyl 5-HT₂A inverse agonism (antipsychotic)
  • Solubility : Hydrochloride salts (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) improve water solubility compared to free bases .

Structure-Activity Relationship (SAR) Insights

Piperidine vs. Piperazine : Piperazine cores (e.g., UDO, UDD) favor enzyme inhibition (CYP51), while piperidine derivatives (e.g., ACP-103) target neurotransmitter receptors .

Substituent Effects :

  • N-Alkylation : N-methyl in the parent compound reduces steric hindrance compared to bulkier benzyl/phenethyl groups in Compound 2i .
  • Chlorophenyl Position : Para-substitution (vs. ortho/meta) optimizes aromatic stacking in antifungal (PYR) and opioid (W-18) analogues .

Biological Activity

1-(4-chlorophenyl)-N-methylpiperidin-4-amine, also known as CMP , is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of CMP, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CMP has a molecular formula of C12_{12}H16_{16}ClN and a molecular weight of 215.72 g/mol. The compound features a piperidine ring substituted with a chlorophenyl group, which is critical for its biological interactions. The structural characteristics contribute to its lipophilicity and ability to cross biological membranes.

The biological activity of CMP is primarily attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). CMP has been shown to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as dopamine and serotonin. This mechanism is significant in the context of mood disorders and neurodegenerative diseases.

Enzyme Interaction

CMP has been investigated for its potential as an enzyme inhibitor . Specifically, it has shown activity against enzymes involved in neurotransmitter metabolism, which may lead to enhanced synaptic availability of these neurotransmitters.

Antidepressant Activity

Research indicates that CMP exhibits antidepressant-like effects in animal models. In a study assessing its efficacy in the forced swim test (FST), CMP administration resulted in a significant reduction in immobility time, suggesting an antidepressant effect comparable to standard treatments like fluoxetine .

Neuroprotective Properties

CMP has demonstrated neuroprotective effects in models of neurodegeneration. Its ability to inhibit oxidative stress pathways suggests potential applications in treating diseases such as Alzheimer's and Parkinson's disease. In vitro studies have shown that CMP can reduce neuronal cell death induced by toxic agents .

Case Studies and Research Findings

StudyFindings
Forced Swim Test CMP reduced immobility time, indicating antidepressant-like effects .
Neuroprotection CMP protected neuronal cells from oxidative stress-induced apoptosis .
Enzyme Inhibition Demonstrated inhibition of monoamine oxidase (MAO), enhancing monoamine levels .

Structure-Activity Relationship (SAR)

The biological activity of CMP can be influenced by modifications to its structure. SAR studies suggest that alterations to the piperidine ring or the chlorophenyl group can enhance its potency and selectivity for specific targets. For instance, substituents at different positions on the phenyl ring have been explored to optimize binding affinity and therapeutic efficacy .

Q & A

Q. What are optimized synthetic routes for 1-(4-chlorophenyl)-N-methylpiperidin-4-amine, and how can reaction conditions be systematically improved?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-chlorobenzyl chloride and N-methylpiperidine derivatives. Key parameters include:

  • Temperature: Reactions are refluxed in ethanol or acetonitrile (60–80°C) to enhance reactivity .
  • Base Selection: Potassium carbonate or sodium hydroxide facilitates deprotonation, improving substitution efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization yields high-purity product (>95%) .

Example Optimization Table:

ParameterCondition RangeOptimal ValueYield (%)
Temperature60–100°C80°C78–85
SolventEthanol, AcetonitrileEthanol82
Reaction Time6–24 hours12 hours80

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies aromatic protons (δ 7.2–7.4 ppm, 4H) and piperidine methyl groups (δ 2.3–2.5 ppm) .
    • ¹³C NMR confirms the chlorophenyl carbon (δ 135–140 ppm) and piperidine carbons .
  • IR Spectroscopy: Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 2800–2900 cm⁻¹ (C-H stretch) validate structure .
  • HPLC/MS: Reverse-phase HPLC (C18 column, methanol/water) coupled with ESI-MS confirms molecular ion [M+H]⁺ (m/z 225.1) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Thermal Stability: Heat samples at 40–80°C for 1–7 days; assess decomposition products via TLC or GC-MS .
  • Oxidative Stability: Expose to H₂O₂ or permanganate (with Ru(III) catalyst) and track reaction kinetics via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Strategies include:

  • Standardized Assays: Use uniform protocols (e.g., IC₅₀ measurements in enzyme inhibition assays) .
  • Structural Validation: Compare activity of this compound with analogs (e.g., 4-fluoro or methyl derivatives) to isolate substituent effects .
  • Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity variations due to minor structural differences .

Q. What mechanistic insights can be gained from studying the permanganate oxidation of this compound, and how does Ru(III) catalysis enhance the reaction?

Methodological Answer:

  • Mechanistic Pathway:
    • Oxidation Initiation: Ru(III) catalyzes electron transfer, forming a radical intermediate .
    • Permanganate Attack: MnO₄⁻ oxidizes the piperidine ring, leading to C-N bond cleavage or hydroxylation .
  • Kinetic Analysis: Monitor reaction rates via UV-Vis at 525 nm; Ru(III) reduces activation energy by 30–40% .
  • DFT Studies: Calculate transition-state energies (e.g., Gaussian 09) to validate proposed intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Analog Synthesis: Replace chlorophenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups .
  • Biological Screening: Test analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays .
  • Data Correlation: Use QSAR models (e.g., CoMFA) to link substituent properties (logP, polar surface area) to activity .

Example SAR Table:

SubstituentLogPIC₅₀ (nM)Target Receptor
4-Cl2.8120 ± 155-HT₁A
4-CF₃3.285 ± 105-HT₁A
4-OCH₃1.9220 ± 205-HT₁A

Q. What integrative approaches combine experimental and computational data to elucidate reaction pathways?

Methodological Answer:

  • Hybrid Workflow:
    • Experimental Data: Collect kinetic parameters (k, Eₐ) and spectroscopic profiles .
    • Computational Modeling: Simulate reaction coordinates using DFT (B3LYP/6-311+G**) to identify rate-determining steps .
    • Validation: Compare calculated vs. experimental activation energies; refine models iteratively .

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